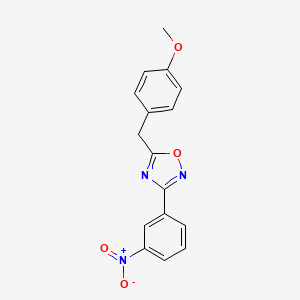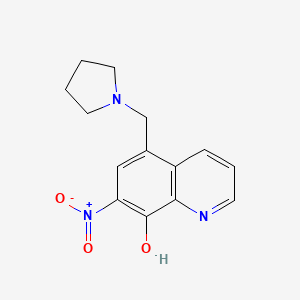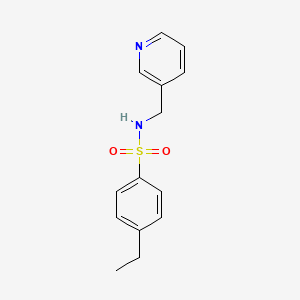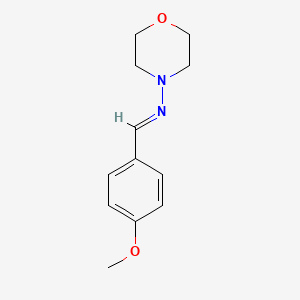![molecular formula C21H17N3O3 B5542202 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide and related derivatives often involves one-pot multi-component reactions. A study by Satyanarayana et al. (2021) showcases the preparation of similar benzamide derivatives through a one-pot synthesis using ionic liquids as the medium, highlighting advantages such as good yields, straightforward protocols, and mild reaction conditions (Satyanarayana et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide has been elucidated using techniques such as single-crystal X-ray diffraction and theoretical calculations. For example, Gumus et al. (2018) determined the molecular structure of a closely related compound, providing insights into its geometry, electronic structure, and intermolecular interactions (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide derivatives have been explored to synthesize novel compounds with potential biological activities. Wang et al. (2015) described modifications of a similar molecule by replacing the acetamide group with alkylurea, leading to derivatives with potent anticancer effects and reduced toxicity (Wang et al., 2015).
Applications De Recherche Scientifique
Herbicidal Activity
Research by Moran (2003) has shown that compounds similar to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrate excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for controlling unwanted plant growth Moran (2003).
Antimicrobial Properties
A study by Desai, Rajpara, and Joshi (2013) highlights the synthesis and antimicrobial screening of a series of compounds similar in structure to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide. These compounds demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and also showed inhibitory action against several strains of fungi Desai et al. (2013).
Chemical Synthesis Advancements
Satyanarayana et al. (2021) conducted a study involving the preparation of novel derivatives similar to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide using an efficient method that provides good yields and environmentally friendly conditions. This indicates the compound's relevance in advancing chemical synthesis techniques Satyanarayana et al. (2021).
Potential in Cancer Research
Wang et al. (2015) studied a compound structurally similar to N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide, which showed significant anticancer effects and reduced toxicity when orally administered. This suggests potential applications in cancer treatment research Wang et al. (2015).
Antifungal and Antibacterial Activity
Research by Suresh, Lavanya, and Rao (2016) on similar compounds revealed significant antibacterial and antifungal activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents Suresh et al. (2016).
Propriétés
IUPAC Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-5-3-6-14(11-13)20(25)23-16-12-15(8-9-17(16)26-2)21-24-19-18(27-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAPPRZKWAFNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)
![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)